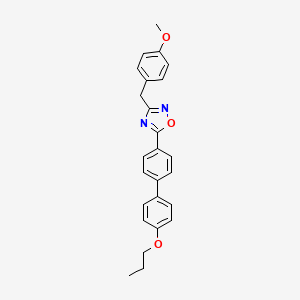
3-(4-methoxybenzyl)-5-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-methoxybenzyl)-5-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole, also known as PBD or PBDO, is a chemical compound that has been widely used in scientific research. It belongs to the class of oxadiazole derivatives and has been found to possess a range of interesting properties, including fluorescence, photostability, and high quantum yield.
作用机制
The mechanism of action of 3-(4-methoxybenzyl)-5-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole is not fully understood. However, it is believed that 3-(4-methoxybenzyl)-5-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole interacts with biomolecules such as DNA and proteins through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. 3-(4-methoxybenzyl)-5-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole has been found to intercalate into DNA, which can cause changes in the DNA structure and function.
Biochemical and Physiological Effects
3-(4-methoxybenzyl)-5-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole has been found to have a range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 3-(4-methoxybenzyl)-5-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole has also been found to induce apoptosis, or programmed cell death, in cancer cells.
实验室实验的优点和局限性
One of the main advantages of 3-(4-methoxybenzyl)-5-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole is its high quantum yield and photostability, which makes it an ideal fluorescent probe for long-term imaging experiments. 3-(4-methoxybenzyl)-5-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole is also relatively easy to synthesize and has a high purity. However, one of the limitations of 3-(4-methoxybenzyl)-5-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole is its potential toxicity, which can limit its use in certain experiments.
未来方向
There are many future directions for the research of 3-(4-methoxybenzyl)-5-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole. One area of research is the development of new derivatives of 3-(4-methoxybenzyl)-5-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole with improved properties, such as increased fluorescence intensity or reduced toxicity. Another area of research is the application of 3-(4-methoxybenzyl)-5-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole in the development of new diagnostic and therapeutic agents for cancer and other diseases. Additionally, the use of 3-(4-methoxybenzyl)-5-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole in combination with other imaging techniques, such as MRI or CT, could lead to the development of new imaging modalities for biomedical research.
合成方法
The synthesis of 3-(4-methoxybenzyl)-5-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole involves the reaction of 4-methoxybenzyl chloride with 4-biphenylylpropylamine in the presence of potassium carbonate. The resulting intermediate is then reacted with cyanogen bromide and sodium azide to yield the final product, 3-(4-methoxybenzyl)-5-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole. The synthesis method is relatively simple and yields high purity 3-(4-methoxybenzyl)-5-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole.
科学研究应用
3-(4-methoxybenzyl)-5-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe for the detection of DNA, proteins, and other biomolecules. It has also been used as a photosensitizer for photodynamic therapy, a technique used to treat cancer. 3-(4-methoxybenzyl)-5-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole has also been used as a labeling agent for cell imaging and as a molecular probe for the detection of nitric oxide.
属性
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-5-[4-(4-propoxyphenyl)phenyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3/c1-3-16-29-23-14-10-20(11-15-23)19-6-8-21(9-7-19)25-26-24(27-30-25)17-18-4-12-22(28-2)13-5-18/h4-15H,3,16-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJUGAAFJSYZYGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NO3)CC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Methoxyphenyl)methyl]-5-[4-(4-propoxyphenyl)phenyl]-1,2,4-oxadiazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl (5-{[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5143339.png)
![5-(1-azepanyl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl][1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B5143346.png)
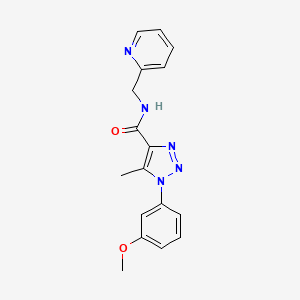
![ethyl 1-[4-(benzyloxy)-3-methoxybenzyl]-3-piperidinecarboxylate](/img/structure/B5143370.png)
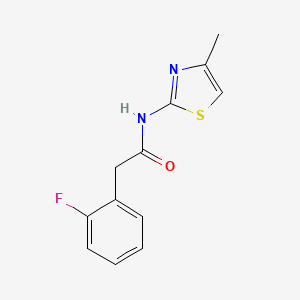
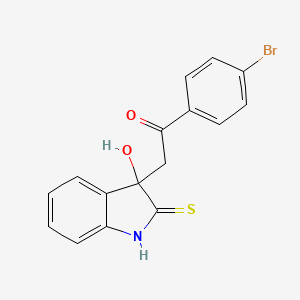
![(2R*,6R*)-2-allyl-1-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-6-methyl-1,2,3,6-tetrahydropyridine](/img/structure/B5143381.png)
![N-(3-chloro-4-fluorophenyl)-3-{1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B5143387.png)
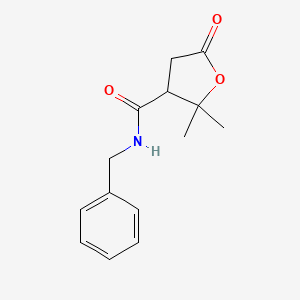
![7-benzoyl-11-(4-hydroxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5143411.png)

![2,3,4,5-tetrabromo-6-{[(3-ethylphenyl)amino]carbonyl}benzoic acid](/img/structure/B5143425.png)
![4-{[(3-{[(4-nitrophenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid](/img/structure/B5143440.png)
![5-[(3-acetylphenoxy)methyl]-N-[2-(1H-benzimidazol-2-yl)ethyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B5143446.png)